Lipophilicity (XLogP3-AA) Comparison: 7-Bromo vs. Unsubstituted Benzoxazepine
The 7-bromo derivative exhibits a substantially higher lipophilicity than the unsubstituted 2-phenyl-3,1-benzoxazepine, a critical parameter influencing membrane permeability and metabolic stability in drug discovery programs .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 (estimated) |
| Comparator Or Baseline | 2-phenyl-3,1-benzoxazepine (CAS 14300-21-1): 3.2 |
| Quantified Difference | Δ = +1.0 log unit |
| Conditions | In silico XLogP3-AA prediction from PubChem/ChemSrc data |
Why This Matters
The 1.0 log unit increase in lipophilicity predicts significantly different ADME behavior, making the 7-bromo compound preferable for lead optimization campaigns targeting intracellular or CNS-penetrant scaffolds.
